molecular formula C23H32N2O5 B562201 Ramipril-d5 CAS No. 1132661-86-9

Ramipril-d5

Cat. No.: B562201
CAS No.: 1132661-86-9
M. Wt: 421.5 g/mol
InChI Key: HDACQVRGBOVJII-TUKWJDQUSA-N
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Description

Ramipril-d5 is a deuterium-labeled derivative of Ramipril, an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ramipril. The deuterium atoms in this compound replace hydrogen atoms, making it useful as an internal standard in mass spectrometry and other analytical techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramipril-d5 involves the incorporation of deuterium atoms into the Ramipril molecule. This can be achieved through various synthetic routes, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in Ramipril with deuterium atoms using deuterated reagents under specific conditions.

    Deuterated Precursors: Another approach is to use deuterated starting materials in the synthesis of Ramipril.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the integrity of the deuterium atoms in the compound .

Chemical Reactions Analysis

Types of Reactions

Ramipril-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ramipril-d5 is widely used in scientific research due to its stability and isotopic labeling. Some of its applications include:

Mechanism of Action

Ramipril-d5, like Ramipril, inhibits the angiotensin-converting enzyme (ACE). This enzyme is responsible for converting angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The molecular targets include ACE and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ramipril-d5

Ramipril-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research compared to its non-deuterated counterparts .

Properties

IUPAC Name

(2S,3aS,6aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17-,18-,19-,20-/m0/s1/i4D,5D,6D,8D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-TUKWJDQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676129
Record name (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132661-86-9
Record name (2S,3aS,6aS)-1-[(2S)-2-{[(2S)-1-Ethoxy-1-oxo-4-(~2~H_5_)phenylbutan-2-yl]amino}propanoyl]octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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